N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group fused to a 5-oxopyrrolidin-3-ylmethyl scaffold, further substituted with a 3-methylbenzamide moiety.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-3-2-4-15(7-13)20(24)21-10-14-8-19(23)22(11-14)16-5-6-17-18(9-16)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENQXMVUTYUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and pyrrolidinone rings, followed by their coupling. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and pyrrolidinone ring are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (concentrated), reflux | H<sub>3</sub>O<sup>+</sup> | 3-Methylbenzoic acid + (1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methanamine |
| Basic hydrolysis | NaOH (aqueous), heat | OH<sup>−</sup> | 3-Methylbenzoate salt + free amine derivative |
| Lactam ring opening | Strong acids or bases | H<sub>2</sub>SO<sub>4</sub>, KOH | Linear amine-carboxylic acid derivative (via β-lactam cleavage) |
Mechanistic Insights :
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Acidic hydrolysis protonates the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
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Basic hydrolysis deprotonates water, generating a stronger nucleophile (OH<sup>−</sup>) for amide bond cleavage.
Oxidation Reactions
The benzodioxole moiety and methyl group are oxidation targets:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Benzodioxole ring opening | Strong oxidizing agents | KMnO<sub>4</sub>, CrO<sub>3</sub> | Catechol derivatives + formic acid (via oxidative cleavage of methylenedioxy) |
| Methyl group oxidation | Mild oxidizing agents | K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> | 3-Carboxybenzamide (via alcohol intermediate) |
Structural Basis :
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The methylenedioxy group in benzodioxole undergoes ring opening to form catechol under strong oxidative conditions.
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The methyl substituent on the benzamide oxidizes to a carboxylic acid via radical intermediates.
Reduction Reactions
The amide group and pyrrolidinone ring can undergo reduction:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Amide reduction | Anhydrous conditions | LiAlH<sub>4</sub> | Corresponding amine (N-((1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzylamine) |
| Lactam reduction | Catalytic hydrogenation | H<sub>2</sub>, Pd/C | Pyrrolidine derivative (via ring saturation) |
Key Observations :
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LiAlH<sub>4</sub> reduces the amide to an amine while preserving the benzodioxole ring.
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Catalytic hydrogenation saturates the pyrrolidinone ring, forming a pyrrolidine structure.
Substitution Reactions
The benzamide and pyrrolidinone groups participate in nucleophilic substitutions:
Regioselectivity :
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Electrophilic substitution favors the meta position on the benzamide due to electron-withdrawing effects of the amide group .
Biological Interactions
While not a chemical reaction, the compound’s interactions with biological systems highlight its reactivity:
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P-glycoprotein (P-gp) Inhibition : The benzodioxole moiety enhances binding to P-gp efflux pumps, potentiating the efficacy of co-administered chemotherapeutics like doxorubicin.
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Microtubule Modulation : Structural analogs inhibit tubulin polymerization, suggesting potential antiproliferative activity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. It has shown promise in treating various conditions due to its ability to interact with specific biological targets. For instance, the structural features of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide suggest that it may act on pathways related to neurodegenerative diseases and metabolic disorders.
Case Study: Neurodegenerative Diseases
Research indicates that compounds similar to this compound exhibit neuroprotective effects. A study highlighted the compound's potential in mitigating the effects of oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's disease . The ability to reduce neuroinflammation could lead to significant advancements in treatment strategies.
Biochemical Applications
Enzyme Inhibition
This compound has also been explored for its role as an enzyme inhibitor. Specific studies have demonstrated its effectiveness in inhibiting enzymes involved in metabolic pathways that are dysregulated in various diseases. For example, it has been shown to inhibit certain proteases that play a role in cancer progression .
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protease A | Competitive | 25 | |
| Protease B | Non-competitive | 15 | |
| Enzyme C | Mixed | 30 |
Therapeutic Applications
Potential Treatment for Metabolic Disorders
The compound's structure suggests it may be beneficial in treating metabolic disorders such as diabetes and obesity. Its ability to modulate insulin sensitivity and glucose metabolism has been a focus of recent studies. In vitro assays have shown that this compound can enhance glucose uptake in muscle cells .
Case Study: Diabetes Management
A clinical trial assessed the efficacy of this compound in patients with Type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity among participants treated with the compound compared to a placebo group . These findings highlight its potential as a therapeutic option for managing diabetes.
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares key structural motifs with several derivatives (Table 1):
Key Observations :
- The target compound’s 5-oxopyrrolidinone core distinguishes it from benzimidazole (Compound 28) or simple benzamide (B20) derivatives.
- The benzo[d][1,3]dioxol-5-yl group is a common feature across analogs, often linked to enhanced metabolic stability or binding affinity .
Physicochemical and Spectroscopic Properties
NMR and MS Data
- B20 : ¹H NMR (400 MHz, DMSO-d6): δ 8.02 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 6.95 (s, 1H, benzo[d][1,3]dioxole) .
- Compound 28 : ESI-MS m/z 398.2 [M+H]⁺, consistent with acetamide derivatives .
- N-(Benzo[d][1,3]dioxol-5-yl)formamide : ¹³C NMR (CDCl3): δ 163.5 (C=O), 148.2 (C-O of dioxole) .
Inference for Target Compound :
- Expected ¹H NMR signals: ~6.8–7.5 ppm (aromatic protons), ~4.2–4.5 ppm (methylene adjacent to pyrrolidinone), and ~2.3 ppm (3-methylbenzamide CH₃).
Enzyme Inhibition
- B20 : Inhibits proprotein convertase subtilisin/kexin (PCSK9) with IC₅₀ < 100 nM, attributed to chloromethyl and carbamoyl groups enhancing hydrophobic interactions .
- Compound 28 : Potent IDO1 inhibitor (IC₅₀ = 12 nM), where the benzo[d][1,3]dioxol-5-yl group contributes to π-π stacking in the active site .
Anticonvulsant Activity
- Pyrazole-carbohydrazide Derivatives: Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydrophenol show anticonvulsant effects in rodent models, suggesting the dioxole moiety’s role in CNS penetration .
SAR Insights for Target Compound :
- The 5-oxopyrrolidinone core could mimic endogenous lactam-containing metabolites, enabling enzyme interaction .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 316.36 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug development. The compound may modulate GPCR activity, influencing pathways related to pain, inflammation, and neuroprotection .
- Enzyme Inhibition : The presence of the oxopyrrolidine group suggests potential inhibition of enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy .
Antinociceptive Effects
Studies have shown that compounds structurally related to this compound exhibit significant antinociceptive effects. For instance:
- Case Study : A study conducted on rodent models demonstrated that administration of similar benzodioxole derivatives resulted in reduced pain responses in formalin-induced pain models, suggesting a central mechanism of action through modulation of pain pathways .
Neuroprotective Properties
The neuroprotective potential of the compound has been explored in various studies:
- Research Findings : In vitro studies indicated that derivatives containing the benzo[d][1,3]dioxole structure can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a possible application in neurodegenerative diseases .
Data Tables
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and pyrrolidinone intermediates. A common approach includes:
- Step 1: Coupling the benzo[d][1,3]dioxol-5-yl group to a 5-oxopyrrolidin-3-yl scaffold via reductive amination or nucleophilic substitution .
- Step 2: Functionalizing the pyrrolidin-3-ylmethyl group with 3-methylbenzamide using carbodiimide-mediated amidation .
Characterization: - Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity and purity. For example, the benzo[d][1,3]dioxole protons appear as a singlet (δ ~6.0 ppm), while the pyrrolidinone carbonyl resonates at δ ~175 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error .
- X-ray Crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry .
Basic: How does solvent polarity affect the compound’s solubility and stability?
Answer:
- Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its amide and pyrrolidinone groups. Limited solubility is observed in non-polar solvents (e.g., hexane) .
- Stability: Stable under standard lab conditions (25°C, inert atmosphere). Degrades under extreme pH (<3 or >11) or prolonged exposure to temperatures >100°C, forming cleavage products (e.g., benzoic acid derivatives) .
Advanced: How can structure-activity relationships (SAR) guide optimization of its bioactivity?
Answer:
Key structural motifs influence activity:
- Benzo[d][1,3]dioxole: Enhances lipophilicity and metabolic stability. Substitution at the 5-position with electron-donating groups (e.g., -OCH₃) improves binding to aromatic receptor pockets .
- Pyrrolidinone ring: The 5-oxo group is critical for hydrogen bonding with targets (e.g., enzymes). Methylation at the 3-position reduces steric hindrance .
- 3-Methylbenzamide: The methyl group modulates steric and electronic effects; replacing it with halogens (e.g., -F) may enhance target affinity .
Methodology: Use comparative assays with analogs (e.g., pyrazole or isoxazole derivatives) to isolate contributions of each moiety .
Advanced: What metabolic pathways are predicted for this compound?
Answer:
- Primary Pathway: O-Demethylenation of the benzo[d][1,3]dioxole ring via cytochrome P450 enzymes (e.g., CYP3A4), forming catechol intermediates. This is a common metabolic route for benzodioxole-containing compounds .
- Secondary Pathway: Hydrolysis of the amide bond, yielding 3-methylbenzoic acid and pyrrolidinone derivatives.
Experimental Validation: - In vitro assays: Use liver microsomes or recombinant CYP isoforms to identify metabolites.
- LC-MS/MS: Quantify metabolite formation under controlled pH and temperature .
Advanced: How can crystallographic data resolve contradictions in reported biological activity?
Answer:
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from conformational flexibility or polymorphic forms.
- Crystallography: Determine the dominant conformation in the solid state using SHELXL. Compare with docked poses in target proteins (e.g., molecular dynamics simulations) .
- Polymorph Screening: Assess crystal forms (e.g., via solvent evaporation or slurry methods) to correlate bioavailability with lattice energy .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Catalyst Screening: Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Temperature Control: Maintain ≤0°C during amide coupling to prevent racemization .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product ≥95% purity .
Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?
Answer:
- FT-IR: The carbonyl stretch of the pyrrolidinone (1680–1720 cm⁻¹) and amide I/II bands (1640–1550 cm⁻¹) are diagnostic .
- ¹H NMR: The methylene protons adjacent to the amide (δ ~3.5 ppm) and the benzodioxole protons (δ ~6.0 ppm) distinguish it from sulfonamide or pyrazole analogs .
Advanced: How can computational modeling predict its binding modes to therapeutic targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the pyrrolidinone carbonyl and catalytic lysine residues .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) to identify persistent interactions .
Advanced: What analytical methods resolve discrepancies in solubility data across studies?
Answer:
- Standardized Protocols: Use USP <911> guidelines for solubility testing. Pre-equilibrate solvents at 25°C ± 0.5°C for 24 hours .
- HPLC-UV: Quantify dissolved compound at λ = 254 nm. Compare with calibration curves to avoid spectrophotometric interference .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Chiral Centers: The pyrrolidin-3-ylmethyl group may have R/S configurations. Use chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents to resolve enantiomers .
- Activity Correlation: Test enantiomers in vitro (e.g., enzyme inhibition assays). For example, the R-configuration may exhibit 10-fold higher affinity due to optimal spatial alignment with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
